molecular formula C7H7F3N2O B1409172 6-Amino-2-(trifluoromethyl)pyridine-3-methanol CAS No. 1227509-97-8

6-Amino-2-(trifluoromethyl)pyridine-3-methanol

Cat. No.: B1409172
CAS No.: 1227509-97-8
M. Wt: 192.14 g/mol
InChI Key: RMRQGSGIUXABLY-UHFFFAOYSA-N
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Description

6-Amino-2-(trifluoromethyl)pyridine-3-methanol is a chemical compound that features a pyridine ring substituted with an amino group at the 6-position, a trifluoromethyl group at the 2-position, and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(trifluoromethyl)pyridine-3-methanol typically involves multi-step organic reactions. One common method starts with the nitration of 2-(trifluoromethyl)pyridine, followed by reduction to obtain the corresponding amino derivative. The hydroxymethyl group can be introduced through a formylation reaction followed by reduction .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(trifluoromethyl)pyridine-3-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-2-(trifluoromethyl)pyridine-3-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2-(trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The hydroxymethyl group may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-(trifluoromethyl)pyridine-3-methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino and hydroxymethyl groups provide sites for further functionalization and interaction with biological molecules .

Properties

IUPAC Name

[6-amino-2-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)6-4(3-13)1-2-5(11)12-6/h1-2,13H,3H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRQGSGIUXABLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CO)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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